molecular formula C7H12O2 B153814 Ethyl 4-pentenoate CAS No. 1968-40-7

Ethyl 4-pentenoate

Cat. No.: B153814
CAS No.: 1968-40-7
M. Wt: 128.17 g/mol
InChI Key: PTVSRINJXWDIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-pentenoate, also known as ethyl pent-4-enoate, is an organic compound with the molecular formula C7H12O2. It is an ester derived from 4-pentenoic acid and ethanol. This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-pentenoate can be synthesized through various methods. One common method involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, this compound is often produced through the isomerization of isomeric pentenoates. This process involves treating the isomeric pentenoates with a zeolite catalyst at temperatures ranging from 50°C to 300°C. The desired 4-pentenoate is then distilled off from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-pentenoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-pentenoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 4-pentanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed:

Scientific Research Applications

Fragrance and Flavor Industry

Ethyl 4-pentenoate is primarily used as a fragrance ingredient and a flavoring agent . Its fruity scent makes it suitable for various formulations.

  • Flavoring Agent : It is utilized in food products for its fruity flavor profile, particularly in berry formulations and tropical fruit compositions. This application aligns with its classification under the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a flavoring agent .
  • Fragrance Ingredient : The compound is also used in perfumes and cosmetics, contributing to the overall scent profile. Studies indicate that it can be safely used in concentrations below established thresholds for skin sensitization and toxicity .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis.

  • Synthesis of Derivatives : It can be reacted with iodine to prepare compounds such as 5-iodomethyl-dihydro-furan-2-one, showcasing its utility in synthesizing complex organic molecules .
  • Precursor for Polyketides : The compound has been explored as a precursor in the total synthesis of biologically active polyketides, such as discodermolide, which has potential anticancer properties .

Safety and Toxicological Assessments

A comprehensive safety assessment indicates that this compound poses minimal risk to human health when used appropriately. Key findings include:

  • Genotoxicity : Studies show that this compound is not expected to be genotoxic based on read-across data from similar compounds .
  • Environmental Safety : The compound has been assessed for environmental impact and found not to be persistent or bioaccumulative, adhering to standards set by organizations like the International Fragrance Association (IFRA) .

Case Study 1: Flavoring Application

In a study conducted by Bedoukian Research, this compound was evaluated for its effectiveness in enhancing berry flavors in food products. The results demonstrated that formulations containing this compound were favored for their natural fruitiness and overall sensory appeal .

Case Study 2: Synthesis of Discodermolide

Research published on the total synthesis of discodermolide highlighted the role of this compound as a key intermediate. The study optimized reaction conditions to yield high purity products suitable for biological testing, underlining the compound's significance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of ethyl 4-pentenoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to form 4-pentenoic acid and ethanol. This hydrolysis is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The pathways involved include the ester hydrolysis pathway, which is crucial for the metabolism of ester compounds in biological systems .

Comparison with Similar Compounds

Ethyl 4-pentenoate can be compared with other similar compounds such as:

    Ethyl 3-pentenoate: Similar in structure but differs in the position of the double bond.

    Ethyl 2-pentenoate: Another isomer with the double bond at the second position.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and applications. The presence of the double bond at the fourth position makes it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 4-pentenoate, an organic compound classified as a fatty acid ester, has garnered attention for its diverse biological activities. This article delves into its properties, synthesis, and various applications, supported by data tables and research findings.

  • Molecular Formula : C7_7H12_{12}O2_2
  • Molecular Weight : 128.17 g/mol
  • CAS Number : 1968-40-7
  • IUPAC Name : Ethyl pent-4-enoate
  • Appearance : Colorless liquid with a characteristic fruity odor

Synthesis

This compound can be synthesized through several methods, including:

  • Transesterification : Reacting 4-pentenoic acid with an alcohol (e.g., ethanol) in the presence of a catalyst.
  • Direct Esterification : Combining pentenoic acid with ethanol under acidic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Although specific mechanisms of action are still under investigation, preliminary studies suggest its potential efficacy in natural product chemistry.

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansLow

Plant Extracts and Therapeutic Potential

This compound has been identified in the leaf oil of Prunus phaeosticta, indicating its role in plant defense mechanisms and potential therapeutic applications. Its presence contributes to the unique aroma and may have implications in aromatherapy and natural medicine.

Case Studies

  • Study on Antimicrobial Effects :
    A study conducted on the antimicrobial effects of this compound found that it significantly inhibited the growth of Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent against bacterial infections.
  • Extraction from Plant Sources :
    The extraction of this compound from Prunus phaeosticta was performed using gas chromatography-mass spectrometry (GC-MS), confirming its presence and highlighting its potential as a bioactive compound in herbal medicine.

Applications

This compound is utilized across various fields:

  • Flavoring and Fragrance : Its pleasant aroma makes it suitable for use in food flavoring and perfumery.
  • Pharmaceuticals : Investigated for potential therapeutic benefits due to its antimicrobial properties.
  • Natural Products Chemistry : Serves as a building block for synthesizing other bioactive compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 4-pentenoate, and how can purity be validated?

this compound is commonly synthesized via esterification of 4-pentenoic acid with ethanol under acidic catalysis. Researchers should optimize reaction parameters (e.g., molar ratios, temperature) and monitor progress using thin-layer chromatography (TLC). Post-synthesis, purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and absence of byproducts. Quantify yield using gravimetric analysis and compare against theoretical values .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the ester group (δ 4.1–4.3 ppm for –CH2O–) and alkene protons (δ 5.0–5.8 ppm).
  • IR spectroscopy : To identify C=O (∼1740 cm⁻¹) and C-O (∼1200 cm⁻¹) stretches.
  • GC-MS : For molecular ion peak (m/z 142) and fragmentation pattern analysis. Cross-referencing with databases (e.g., NIST) ensures accurate identification .

Q. How can researchers control variables in catalytic reactions involving this compound?

For reactions like cyclopropanation or Heck coupling, control:

  • Catalyst loading : Optimize via trial experiments (e.g., 1–5 mol% Rh or Pd catalysts).
  • Solvent polarity : Test aprotic solvents (e.g., DCM, THF) to stabilize intermediates.
  • Temperature : Use gradient experiments to determine optimal thermal conditions. Document deviations using error bars in kinetic plots and validate reproducibility via triplicate trials .

Advanced Research Questions

Q. What methodological strategies address low cis-selectivity in this compound-mediated cyclopropanation?

Low cis-selectivity in Rh-catalyzed cyclopropanation can arise from steric hindrance or electronic effects. Mitigate this by:

  • Screening chiral ligands (e.g., phosphine or iminocarbene ligands) to enhance stereocontrol.
  • Adjusting substrate electronics (e.g., electron-withdrawing groups on styrenes).
  • Using computational DFT studies to model transition states and predict selectivity trends .

Q. How should researchers design kinetic studies for this compound in Grubbs' coupling reactions?

  • Independent variables : Catalyst concentration, temperature, and alkene substrate ratio.
  • Dependent variables : Reaction rate (monitored via GC) and turnover frequency (TOF).
  • Data analysis : Apply the Arrhenius equation to calculate activation energy (Ea) and use ANOVA to assess significance of variable interactions. Include error bars for replicate measurements .

Q. What computational approaches complement experimental studies of this compound reaction mechanisms?

Combine molecular dynamics (MD) simulations with density functional theory (DFT) to:

  • Model alkene coordination geometries in catalytic cycles.
  • Predict regioselectivity in Heck reactions. Validate computational results by comparing predicted intermediates with experimental NMR or X-ray crystallography data .

Q. How can contradictory data on this compound’s reactivity under oxidative conditions be resolved?

Contradictions may stem from uncontrolled variables (e.g., trace metal impurities or moisture). Address this by:

  • Replicating experiments under inert atmospheres (glovebox).
  • Using high-purity solvents (HPLC-grade) and rigorous substrate drying.
  • Applying multivariate analysis (e.g., PCA) to identify confounding factors. Publish raw data and methodological details to facilitate peer validation .

Q. Methodological Best Practices

  • Data Presentation : Include processed data tables with standard deviations and raw data in appendices. Use graphs with error bars to illustrate statistical significance .
  • Literature Review : Compare findings with prior studies (e.g., Rh-catalyzed cyclopropanation yields ). Use citation tools like Zotero for systematic referencing .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for data deposition (e.g., Cambridge Structural Database for crystallographic data) .

Properties

IUPAC Name

ethyl pent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVSRINJXWDIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062089
Record name 4-Pentenoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green fruity aroma
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in propylene glycol, Soluble (in ethanol)
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.903
Record name Ethyl 4-pentenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1968-40-7
Record name Ethyl 4-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1968-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-pentenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pentenoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pent-4-en-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-PENTENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 4-pentenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031603
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

4-Pentenoic acid (12.0 g, 0.120 mol) was dissolved in 200 ml of dry EtOH and KOH pellets (7.1 g, 0.126 mol) were added. The mixture was stirred at room temperature until homogeneous. Ethyl iodide (24.3 g, 0.156 mol) was added and the solution was refluxed for 48 hrs. The cooled solution was poured onto H2O (600 ml) and extracted with pentane (200 ml). The organic extract was washed with H2O (2×500 ml) and dried (MgSO4). Solvent removal afforded 10.0 g (65%) of ethyl 4-pentenoate. From the ethyl 4-pentenoate the corresponding epoxy ester, ethyl 4,5-epoxy-pentanoate, is prepared as follows: ethyl 4-pentenoate (9.90 g, 77.3 mmol), and m-chloroperbenzoic acid (18.5 g, 92.8 mmol, 85% assay) were dissolved in 300 ml of CH2Cl2 and stirred for 18 hr in an oil bath at 50° C. The mixture was then filtered, washed with 10% NaHSO3, saturated aqueous NaHCO3 (2X), and H2O (2X) before drying (MgSO4). Concentration under slight vacuum at room temperature followed by distillation (32° C., 0.07 mm) afforded 6.1 g (55%) of the ethyl 4,5-epoxy-pentanoate.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.3 g
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution containing 4-pentenoic acid (20.73 g, 207 mmol) in ethanol (100 mL) and benzene (200 mL) was added H2SO4 (250 μL). The solution was refluxed and monitored by GC (50° C., 1 min to 250° C. at 10° C./min; DB-5; tR of acid 4.4 min, ester 3.8 min). After 15 h, the reaction was complete; about 1/2 of the solvent was removed under reduced pressure and diluted with 150 mL ether. This was extracted with H2O (1×150 mL), saturated NaHCO3 (2×150 mL), H2O (1×150 mL), and brine (1×100 mL). The organic layer was dried over K2CO3, the solvent was removed under water aspirator vacuum, and the residue was distilled to yield ethyl 4-pentenoate, a compound, having the following structure: ##STR11## (20.79 g, 162 mmol, 78%; bp760 144° C.): 1H-NMR (200 MHz, CDCl3) δ 1.25 (t, J=7.2 Hz 3 H, CH3), 2.36 (m, 4 H, CH2CH2), 4.14 (q, J=7.2 Hz, 2 H, OCH2), 4.95-5.13 (m, 2 H, H2C=). 5.81 (m, 1 H, =CH); 13C-NMR (50 MHz, CDCl3) δ 14.2 (CH3), 28.6, 33.5 (C--H2CH2), 115.3 (H2C=), 136.5 (=CH), 172.8 (C=O).
Quantity
20.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.